methyl 12-(4-methoxyphenyl)-10-methyl-4-(4-nitrophenyl)-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate
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Overview
Description
Methyl 12-(4-methoxyphenyl)-10-methyl-4-(4-nitrophenyl)-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of aromatic rings, nitro and methoxy substituents, and a sulfur-containing heterocycle, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 12-(4-methoxyphenyl)-10-methyl-4-(4-nitrophenyl)-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved by reacting appropriate precursors under controlled conditions, often involving catalysts and specific temperature settings.
Introduction of Substituents: Subsequent steps involve the introduction of the methoxy and nitro groups. This is usually done through electrophilic aromatic substitution reactions, where the aromatic rings are functionalized using reagents like methoxybenzene and nitrobenzene.
Final Esterification: The final step involves esterification to introduce the methyl ester group. This can be achieved by reacting the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial reactors, and ensuring proper handling of reagents and intermediates to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic systems and the effects of various substituents on chemical reactivity.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of nitro and methoxy groups can influence the compound’s interaction with biological targets.
Medicine
Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 12-(4-methoxyphenyl)-10-methyl-4-(4-nitrophenyl)-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The compound’s aromatic rings and heterocyclic structure allow it to bind to various enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate
- 11-hydroxy-6-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-2-thia-6,8-diazatricyclo[6.3.1.04,12]dodeca-1(12),3-diene-5,7-dione
- N-methyl-10-(4-morpholinylmethyl)-N-[2-(2-pyridinyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Uniqueness
Compared to these similar compounds, methyl 12-(4-methoxyphenyl)-10-methyl-4-(4-nitrophenyl)-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate stands out due to its specific combination of substituents and the presence of both nitro and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20N4O7S |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
methyl 12-(4-methoxyphenyl)-10-methyl-4-(4-nitrophenyl)-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate |
InChI |
InChI=1S/C24H20N4O7S/c1-12-17(23(31)35-3)18(13-4-10-16(34-2)11-5-13)27-19-20(36-24(27)25-12)22(30)26(21(19)29)14-6-8-15(9-7-14)28(32)33/h4-11,18-20H,1-3H3 |
InChI Key |
OFENKDNTLLJPND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC |
Origin of Product |
United States |
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